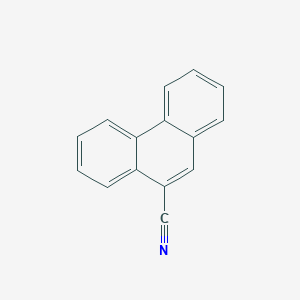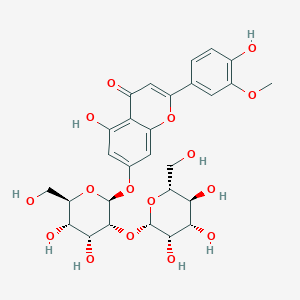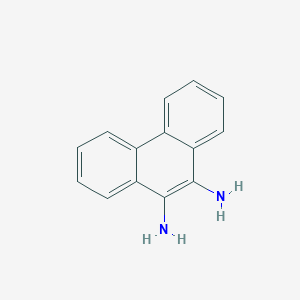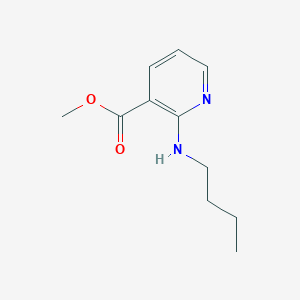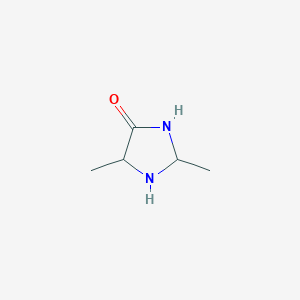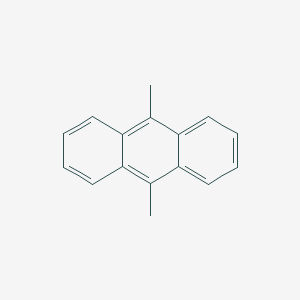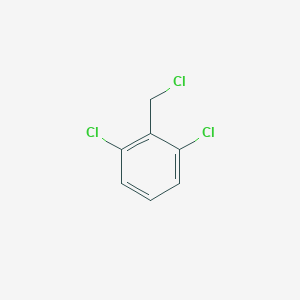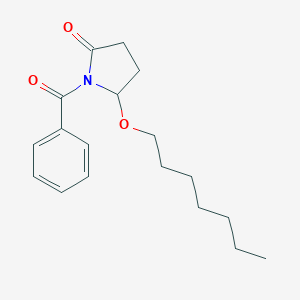
2-Pyrrolidinone, 1-benzoyl-5-(heptyloxy)-, (+-)-
Übersicht
Beschreibung
2-Pyrrolidinone, 1-benzoyl-5-(heptyloxy)-, (+-)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Wirkmechanismus
The exact mechanism of action of 2-Pyrrolidinone, 1-benzoyl-5-(heptyloxy)-, (+-)- is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. It has been shown to bind to the GABA-A receptor, which is involved in the regulation of neuronal excitability, and may also act on other receptors and ion channels.
Biochemische Und Physiologische Effekte
Studies have shown that 2-Pyrrolidinone, 1-benzoyl-5-(heptyloxy)-, (+-)- exhibits a range of biochemical and physiological effects. It has been found to have anticonvulsant and analgesic properties, as well as anti-inflammatory effects. Additionally, it has been shown to have anxiolytic and sedative effects, making it a potential candidate for the treatment of anxiety and sleep disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-Pyrrolidinone, 1-benzoyl-5-(heptyloxy)-, (+-)- is its versatility in medicinal chemistry and organic synthesis. It can be used as a chiral auxiliary and as a building block for the synthesis of other compounds. However, its limitations include its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-Pyrrolidinone, 1-benzoyl-5-(heptyloxy)-, (+-)-. One area of research is the development of new drugs based on its anticonvulsant, analgesic, and anti-inflammatory properties. Another area of research is the synthesis of new compounds using 2-Pyrrolidinone, 1-benzoyl-5-(heptyloxy)-, (+-)- as a building block. Additionally, further studies are needed to fully understand its mechanism of action and its potential use in the treatment of anxiety and sleep disorders.
Conclusion:
In conclusion, 2-Pyrrolidinone, 1-benzoyl-5-(heptyloxy)-, (+-)- is a chemical compound with significant potential in various fields, including medicinal chemistry, materials science, and organic synthesis. Its versatility and potential applications make it an important area of research for the scientific community. Further studies are needed to fully understand its mechanism of action and to explore its potential use in the development of new drugs and compounds.
Wissenschaftliche Forschungsanwendungen
2-Pyrrolidinone, 1-benzoyl-5-(heptyloxy)-, (+-)- has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties, making it a promising candidate for the development of new drugs for the treatment of various diseases. Additionally, it has been investigated for its use in organic synthesis as a chiral auxiliary and as a building block for the synthesis of other compounds.
Eigenschaften
CAS-Nummer |
136410-24-7 |
|---|---|
Produktname |
2-Pyrrolidinone, 1-benzoyl-5-(heptyloxy)-, (+-)- |
Molekularformel |
C18H25NO3 |
Molekulargewicht |
303.4 g/mol |
IUPAC-Name |
1-benzoyl-5-heptoxypyrrolidin-2-one |
InChI |
InChI=1S/C18H25NO3/c1-2-3-4-5-9-14-22-17-13-12-16(20)19(17)18(21)15-10-7-6-8-11-15/h6-8,10-11,17H,2-5,9,12-14H2,1H3 |
InChI-Schlüssel |
GLWPMHBOGXUFSF-UHFFFAOYSA-N |
SMILES |
CCCCCCCOC1CCC(=O)N1C(=O)C2=CC=CC=C2 |
Kanonische SMILES |
CCCCCCCOC1CCC(=O)N1C(=O)C2=CC=CC=C2 |
Synonyme |
(+-)-1-Benzoyl-5-(heptyloxy)-2-pyrrolidinone |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

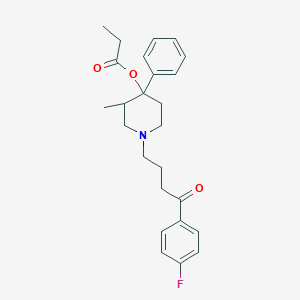
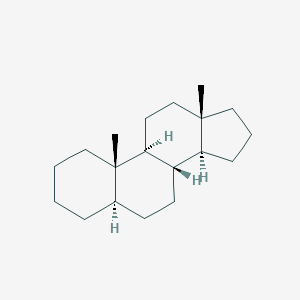
![(2e)-{(4e)-4-[(3e)-4-(2,6,6-Trimethylcyclohex-1-En-1-Yl)but-3-En-2-Ylidene]cyclohex-2-En-1-Ylidene}acetaldehyde](/img/structure/B165732.png)
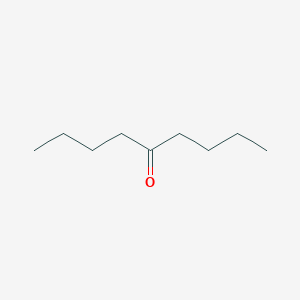
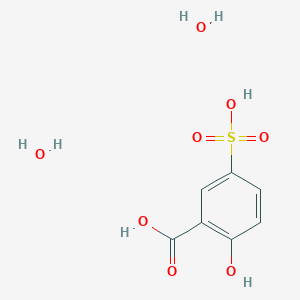
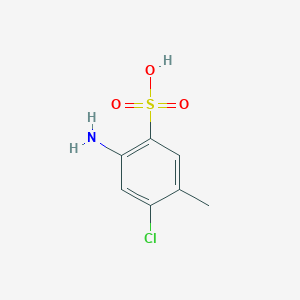
![N3,N3-dimethylbenzo[b]thiophene-2,3-diamine](/img/structure/B165744.png)
